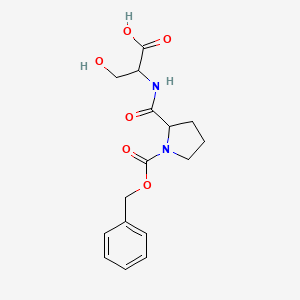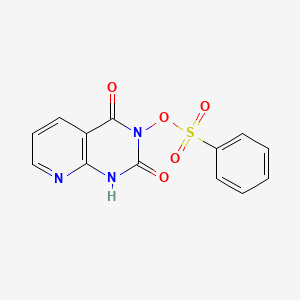
3-((Phenylsulfonyl)oxy)pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Phenylsulfonyl)oxy)pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the phenylsulfonyl group enhances the compound’s reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Phenylsulfonyl)oxy)pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating the reactants under reflux in solvents such as butanol (BuOH) with sodium methoxide (MeONa) as a base . The phenylsulfonyl group can be introduced through the reaction of the intermediate compound with phenylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Phenylsulfonyl)oxy)pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the phenylsulfonyl group, yielding the corresponding hydroxyl derivative.
Substitution: The phenylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as benzylamine (BnNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrido[2,3-d]pyrimidine derivatives.
Applications De Recherche Scientifique
3-((Phenylsulfonyl)oxy)pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Investigated for its anticancer properties, showing potential as a tyrosine kinase inhibitor.
Mécanisme D'action
The mechanism of action of 3-((Phenylsulfonyl)oxy)pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: Studied for their potential as tyrosine kinase inhibitors and cyclin-dependent kinase inhibitors.
Uniqueness
3-((Phenylsulfonyl)oxy)pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione stands out due to the presence of the phenylsulfonyl group, which enhances its reactivity and potential for chemical modifications. This unique feature allows for the synthesis of a wide range of derivatives with diverse biological activities .
Propriétés
Numéro CAS |
40338-52-1 |
|---|---|
Formule moléculaire |
C13H9N3O5S |
Poids moléculaire |
319.29 g/mol |
Nom IUPAC |
(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl) benzenesulfonate |
InChI |
InChI=1S/C13H9N3O5S/c17-12-10-7-4-8-14-11(10)15-13(18)16(12)21-22(19,20)9-5-2-1-3-6-9/h1-8H,(H,14,15,18) |
Clé InChI |
SAXMZEHOQCLGOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=C(NC2=O)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


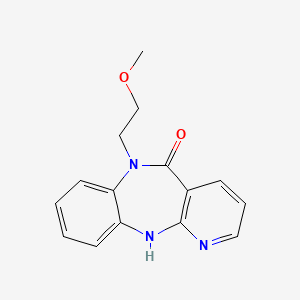

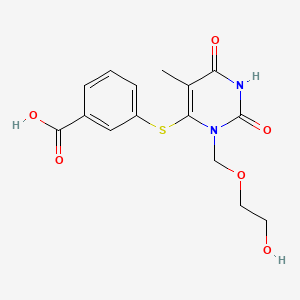
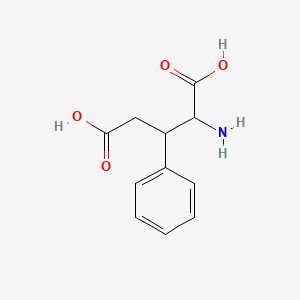
![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)


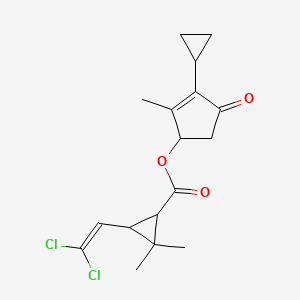
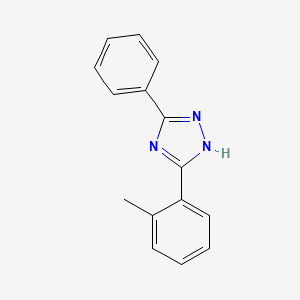
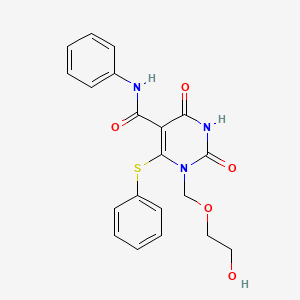
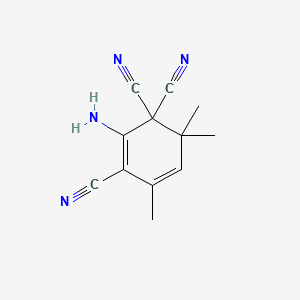
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)

